Clinical Efficacy in Heavily Pre-Treated mCRC: BOLD-100 + FOLFOX Versus Standard of Care Historical Benchmarks
In a Phase 1b clinical trial of heavily pre-treated metastatic colorectal cancer (mCRC) patients (median 4 prior systemic therapies, 94% stage IV disease), BOLD-100 in combination with FOLFOX demonstrated a 3-fold improvement in progression-free survival compared to existing therapies in 3rd-line or later patients [1]. Interim efficacy analysis showed median PFS of 4.7 months versus the historical benchmark of 2.0 months for similar patients treated with approved standard of care; median OS reached 9.8 months versus the historical benchmark of 7.1 months [2].
| Evidence Dimension | Progression-free survival (PFS) in heavily pre-treated mCRC |
|---|---|
| Target Compound Data | Median PFS: 4.7 months [95% CI: 2.9–8.6]; 3X improvement |
| Comparator Or Baseline | Historical benchmark (approved standard of care): Median PFS: 2.0 months |
| Quantified Difference | +2.7 months (135% improvement); 3-fold improvement reported |
| Conditions | Phase 1b dose-escalation study (NCT04421820), BOLD-100 420-625 mg/m² IV + FOLFOX q14d, 17 evaluable patients, median 4 prior therapies, 94% stage IV disease |
Why This Matters
This clinically validated 3-fold PFS improvement in a refractory patient population directly informs procurement decisions for combination therapy trials where FOLFOX alone would yield marginal benefit.
- [1] Bazett M, et al. Abstract 2259: Novel metallotherapeutic BOLD-100 induces circulating cytokine changes when administered in combination with FOLFOX in advanced gastrointestinal cancer patients. Cancer Res. 2023;83(7_Supplement):2259. View Source
- [2] Spratlin J, et al. Abstract CT149: BOLD-100-001 (TRIO039): a phase 1b/2a dose-escalation study of BOLD-100 in combination with FOLFOX chemotherapy in patients with pre-treated advanced colorectal cancer: interim efficacy, safety and tolerability analysis. Cancer Res. 2023;83(8_Supplement):CT149. View Source
